molecular formula C13H17N3O2 B1678465 Parbendazole CAS No. 14255-87-9

Parbendazole

Cat. No. B1678465
CAS RN: 14255-87-9
M. Wt: 247.29 g/mol
InChI Key: YRWLZFXJFBZBEY-UHFFFAOYSA-N
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Description

Parbendazole is a benzimidazole anthelmintic . It is a type of drug that is used to treat infections caused by worms .


Synthesis Analysis

The synthesis of benzimidazole-based compounds like Parbendazole involves various key starting materials (KSMs) including aromatic and heteroaromatic 2-nitro-amines, phenylenediamine, carboxylic acids or its derivatives . The synthetic methodologies/routes to construct 2-substituted/1,2-disubstituted benzimidazole or benzimidalones involve various protocols including condensation, cyclization, metal-free conditions, solvent-free conditions, and using nanocatalyst .


Molecular Structure Analysis

The molecular formula of Parbendazole is C13H17N3O2 . The benzimidazole derivatives were authenticated by NMR, IR, elemental analyses and physicochemical properties .


Chemical Reactions Analysis

The benzimidazole ring is an important pharmacophore in modern drug discovery . The catalytical system is applied for the synthesis of benzimidazoles and benzothiazoles via furan-2-carboxaldehydes, o-phenylenediamines, and 2-aminothiophenol .


Physical And Chemical Properties Analysis

The molecular weight of Parbendazole is 247.29 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anthelmintic Activity

Parbendazole, a benzimidazole derivative, has demonstrated broad-spectrum anthelmintic activity. It is particularly potent against a variety of animal nematodes, showing marked activity against third-stage larvae located in muscular tissue. Parbendazole acts by interfering with various metabolic pathways in nematodes, such as inhibiting monoamine oxidase, degeneration of microtubules, and interference with energy production and glucose transport. Despite its effectiveness, its usage in persistent treatments faces the challenge of developing resistance in worm populations (Al-Hadiya, 2010).

Cancer Therapy

Recent studies have explored the repurposing of parbendazole in pancreatic cancer treatment. It was found to be the most potent benzimidazole affecting pancreatic cancer cell viability, with effects such as inhibition of proliferation, clonogenicity, and migration. Parbendazole caused alterations in microtubule organization and induced G2/M cell cycle arrest, ultimately leading to apoptosis in cancer cells. Notably, it also demonstrated synergistic effects when combined with gemcitabine, a first-line treatment in pancreatic cancer (Florio et al., 2019).

Antitumor Potentials

Benzimidazole anthelmintics, including parbendazole, have shown anticancer activities across various studies. These include disruption of microtubule polymerization, induction of apoptosis,cell cycle arrest, anti-angiogenesis, and blockage of glucose transport. These effects extend to cancer cells resistant to approved therapies, suggesting that parbendazole could be an effective adjuvant in cancer treatment. Its long history as an antiparasitic agent indicates a broad and safe spectrum for potential cancer treatment (Son, Lee, & Adunyah, 2020).

Structural Insights for Drug Design

Structural studies of parbendazole have provided insights into its binding interactions with tubulin, a key target in cancer therapy. Understanding these interactions is crucial for the development of more potent drugs targeting the colchicine binding site, a mechanism relevant in antitumor strategies. The crystal structures of tubulin complexed with parbendazole revealed important molecular interactions, aiding rational drug design (Lei et al., 2021).

Safety And Hazards

Parbendazole is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The research and development of imidazole- and benzimidazole-based drugs like Parbendazole is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate
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InChI

InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)
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InChI Key

YRWLZFXJFBZBEY-UHFFFAOYSA-N
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Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
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Molecular Formula

C13H17N3O2
Record name PARBENDAZOLE
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DSSTOX Substance ID

DTXSID0045410
Record name Parbendazole
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Molecular Weight

247.29 g/mol
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Physical Description

Crystals or fine white powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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Product Name

Parbendazole

CAS RN

14255-87-9
Record name PARBENDAZOLE
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Melting Point

491 to 495 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,520
Citations
BMH Al-Hadiya - Profiles of drug substances, excipients and related …, 2010 - Elsevier
Publisher Summary Benzimidazole derivatives act by interfering with metabolic pathways. Parbendazole has been shown to exhibit a broad-spectrum Anthelmintic activity. This …
Number of citations: 8 www.sciencedirect.com
DR Hennessy, E Lacey, RK Prichard… - Journal of Veterinary …, 1985 - Wiley Online Library
… The ability of parbendazole (PBZ) to potentiate co‐administered oxfendazole (OFZ) was investigated. Administration of a range (1.35–36.0 mg/kg) of doses of PBZ with 4.53 mg OKZ/kg …
Number of citations: 80 onlinelibrary.wiley.com
R Florio, S Veschi, V Di Giacomo, S Pagotto… - Cancers, 2019 - mdpi.com
… Moreover, parbendazole interfered with cell cycle … Remarkably, combinations of parbendazole with gemcitabine, a … first study providing evidence that parbendazole as a single agent, …
Number of citations: 38 www.mdpi.com
AM Brum, J van de Peppel… - Proceedings of the …, 2015 - National Acad Sciences
… the effects parbendazole has on … parbendazole, 4 μM, induces expression of well-known osteoblast marker genes by performing quantitative PCRs on hMSCs treated with parbendazole …
Number of citations: 86 www.pnas.org
GL Dunn, G Gallagher Jr, LD Davis… - Journal of Medicinal …, 1973 - ACS Publications
The uv and mass spectral values reported were obtained on the natural metabolites. Due to the crude state of these metabolite preparations, accurate measurement of uv absorption …
Number of citations: 19 pubs.acs.org
DR Hennessy, JW Steel, RK Prichard… - Journal of veterinary …, 1992 - Wiley Online Library
The effect of intraruminal administration of parbendazole (PBZ) on the flow rate of bile and the pharmacokinetic behaviour of oxfendazole (OFZ) was examined in sheep. PBZ given at 18…
Number of citations: 24 onlinelibrary.wiley.com
D Liang, C Yu, Z Ma, M Hu, J Wang, X Dong… - European Journal of …, 2022 - Elsevier
… Parbendazole was previously identified as a potential HNSCC therapy candidate in our research. Herein, we report the discovery of two series of parbendazole derivatives as tubulin …
Number of citations: 1 www.sciencedirect.com
KC Kates, ML Colglazier, FD Enzie, IL Lindahl… - The Journal of …, 1971 - JSTOR
… parbendazole [5(6)-butyl-2-benzimidazole carbamate], a benzimidazole compound related chemically to thiabendazole. Parbendazole … tortus were also cross-resistant to parbendazole. …
Number of citations: 34 www.jstor.org
CJ DiCuollo, JA Miller, WL Mendelson… - Journal of agricultural …, 1974 - ACS Publications
… , extensive studies in ruminants have proven the usefulness of parbendazole as … parbendazole in sheep. In addition, its metabolic fate is described, utilizing 14C-labeled parbendazole. …
Number of citations: 35 pubs.acs.org
D Liang, C Yu, Z Ma, X Yang, Z Li, X Dong, X Qin… - … Pharmaceutica Sinica B, 2022 - Elsevier
… of parbendazole, and the direct binding between them was further verified. Parbendazole was … Our study repositioned an anthelmintic parbendazole to treat HNSCC, which revealed a …
Number of citations: 8 www.sciencedirect.com

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